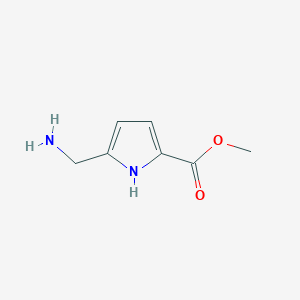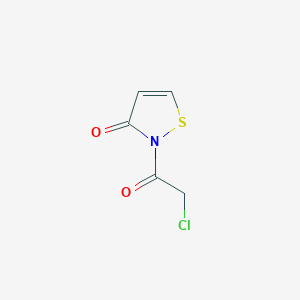
3-(3,4-Dimethylphenoxy)pyrrolidine
Übersicht
Beschreibung
“3-(3,4-Dimethylphenoxy)pyrrolidine” is a biochemical used for proteomics research . It has a molecular formula of C12H17NO and a molecular weight of 191.27 .
Molecular Structure Analysis
The molecular structure of “3-(3,4-Dimethylphenoxy)pyrrolidine” consists of a five-membered pyrrolidine ring with a 3,4-dimethylphenoxy substituent . The exact structure would require further analysis, possibly through methods such as X-ray crystallography .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
Synthesis of γ-lactam and Pyrrole Derivatives : Research demonstrates a method for assembling γ-lactam and pyrrole derivatives through a one-pot, three-component coupling strategy. This approach leverages compounds like 3-(3,4-Dimethylphenoxy)pyrrolidine, offering a pathway to 2,4-disubstituted pyrrole-3-carboxylates and 3,4-disubstituted pyrrolidin-2-ones. Such compounds are valuable for further chemical transformations and have potential utility in various organic syntheses (Clique et al., 2004).
Cycloaddition Reactions for Pyrrolidine Synthesis : The study of cycloaddition reactions between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene has shown the potential to synthesize pyrrolidines under mild conditions. Pyrrolidines are significant in various industrial applications, including dyes and agrochemicals, highlighting the broad utility of these reactions in synthesizing structurally complex and functionally diverse compounds (Żmigrodzka et al., 2022).
Materials Science and Polymer Chemistry
- Development of Novel Polyimides : The synthesis of novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines, including derivatives of 3-(3,4-Dimethylphenoxy)pyrrolidine, has been reported. These polyimides exhibit outstanding mechanical properties, thermal stability, and solubility in common solvents, making them suitable for advanced material applications, such as electronics and coatings (Wang et al., 2006).
Organic Electronics and Electropolymerization
- Electrooxidation and Polymerization : A study on the electropolymerization and oxidative coupling of 3,4-diarylpyrrole derivatives, closely related to 3-(3,4-Dimethylphenoxy)pyrrolidine, explores their use in forming poly(phenanthropyrrole). This research highlights the potential of such compounds in the development of conductive polymers, which are crucial for organic electronics and sensor technologies (Czichy et al., 2016).
Eigenschaften
IUPAC Name |
3-(3,4-dimethylphenoxy)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-3-4-11(7-10(9)2)14-12-5-6-13-8-12/h3-4,7,12-13H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZPWTBSTQBDRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2CCNC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(3,5-Dimethyl-1h-pyrazol-1-yl)-benzyl]methylamine dihydrochloride](/img/structure/B1451445.png)

![2-[4-(Sec-butyl)phenoxy]-4-methylaniline](/img/structure/B1451448.png)


![3-[(4-Fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1451453.png)






